molecular formula C18H17NO B1627021 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol CAS No. 561052-59-3

1-(Amino-p-tolyl-methyl)-naphthalen-2-ol

Cat. No. B1627021
CAS RN: 561052-59-3
M. Wt: 263.3 g/mol
InChI Key: WOXKSBPHXSAUAJ-UHFFFAOYSA-N
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Description

“1-(Amino-p-tolyl-methyl)-naphthalen-2-ol” is a synthetic organic compound . It falls under the category of heterocyclic aromatic amines .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string NC(C1=CC=C(C)C=C1)C2=C(O)C=CC3=C2C=CC=C3 . Its molecular formula is C18H17NO and the molecular weight is 263.33 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its empirical formula is C18H17NO and it has a molecular weight of 263.33 .

Scientific Research Applications

Spectroscopic and Computational Studies

1-(Pyridin-2-yl amino)methyl naphthalene-2-ol was synthesized through a simple Mannich condensation reaction. Spectroscopic documentation using various analytical techniques and DFT calculations provided reliable structural information. The compound exhibited potential for extensive H-bonding interactions and showed binding efficiency with anti-microbial agents in molecular docking studies, suggesting its application in developing antimicrobial strategies (Rajamani et al., 2019).

Self-assembly and Gelation

Naphthalene diimide molecules with amino acid residues demonstrated different behaviors in molecular assembly and gelation processes due to the positions of amide groups. These findings highlight the role of amide linkage in the self-assembly, gelation, and optoelectronic behavior of molecules, which could be crucial for developing new materials with specific properties (Nandi et al., 2019).

Photopolymerization Processes

1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives were explored as photosensitizers, demonstrating versatility in initiating various photopolymerization processes. This research offers insights into developing new photoinitiating systems for 3D printing applications, enabling the fabrication of 3D structures with high resolution and speed (Hola et al., 2020).

Antibacterial Activity

New asymmetrical azines showed promise in antibacterial applications, demonstrating inhibitory effects against both gram-positive and gram-negative bacterial species. This suggests their potential use in designing new antibacterial agents (Chiter et al., 2020).

properties

IUPAC Name

1-[amino-(4-methylphenyl)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-12-6-8-14(9-7-12)18(19)17-15-5-3-2-4-13(15)10-11-16(17)20/h2-11,18,20H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXKSBPHXSAUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588716
Record name 1-[Amino(4-methylphenyl)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

561052-59-3
Record name 1-[Amino(4-methylphenyl)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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